molecular formula C21H22O7 B3429313 Pteryxin CAS No. 737005-97-9

Pteryxin

カタログ番号 B3429313
CAS番号: 737005-97-9
分子量: 386.4 g/mol
InChIキー: LYUZYPKZQDYMEE-YRCPKEQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pteryxin is a natural coumarin compound found in various organisms, including Kitagawia terebinthacea and Peucedanum japonicum . It is a member of coumarins and has a molecular formula of C21H22O7 .


Molecular Structure Analysis

Pteryxin is a dihydropyranocoumarin derivative . Its molecular structure was determined based on 1H, 13C-NMR spectra and liquid chromatography/time-of-flight mass spectrometer (LC/TOF/MS) .


Chemical Reactions Analysis

Pteryxin has been found to have significant effects on various biological pathways. It has been shown to downregulate NF-κB/MAPK activation . It also inhibits the assembly of the NLRP3 inflammasome, which is a signal for NLRP3 inflammasome activation .


Physical And Chemical Properties Analysis

Pteryxin has a molecular weight of 386.4 g/mol . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Anticonvulsant Effects

Pteryxin has been studied for its anticonvulsant effects. In a study, a combined methodology of LC-ESI-MS/MS analytics and targeted metabolomics with behavioral experiments was employed to evaluate the anticonvulsant and potentially toxic effects of Pteryxin in comparison to the antiepileptic drug sodium valproate (VPN) in zebrafish larvae . Pteryxin was found to inhibit seizure-like movements in a dose and time-dependent manner .

Cytoprotective Effects

Pteryxin has been found to have cytoprotective effects on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation . The study suggested that Pteryxin could be cytoprotective against oxidative stress by activating the redox-metabolizing enzymes involving their increased antioxidant activity in the cells .

Antioxidant Activity

Pteryxin has been found to induce the expression of the antioxidant protein, heme oxygenase-1 (HO-1), through the accumulation of the transcription factor Nrf2 in the nucleus . This suggests that Pteryxin could have potential applications in conditions where oxidative stress plays a role .

Potential Treatment for Epilepsy

Pteryxin occurs in different Apiaceae plants traditionally used in Europe to treat epilepsy . The study found that Pteryxin strongly reduced neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN specifically increased the levels of serotonin, acetylcholine, and choline, but also ethanolamine .

Potential Treatment for Diabetes and Obesity

Recent studies have demonstrated that the ethanol (EtOH) extract of P. japonicum, which contains Pteryxin, has an anti-obesity effect and affects diabetes and obesity . Both of these conditions are bioaccessible to the systemic tissues .

Potential Preservative Agent for Islet Isolation

The results of a study allowed the researchers to consider whether Pteryxin or its synthesized congeners, an Nrf2 activator, is a potential preservative agent against islet isolation during cell transplantation .

作用機序

Target of Action

Pteryxin, a natural coumarin compound, primarily targets the nuclear factor-erythroid-2-related factor (Nrf2) . Nrf2 is a crucial regulator of cellular resistance to oxidants and plays a significant role in maintaining cellular redox homeostasis . Pteryxin also interacts with Cys151 on the sequences of Keap1 .

Mode of Action

Pteryxin activates the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . It enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . These enzymes are also expressed during the nuclei transference of cytoplasmic Nrf2 .

Biochemical Pathways

Pteryxin modulates the MAPK/NF-κB pathway and NLRP3 inflammasome activation . It downregulates NF-κB/MAPK activation and suppresses the initiation and activation of NLRP3, thereby preventing inflammation .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

Pteryxin has been found to have anticonvulsant effects . It strongly reduces neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increases the levels of serotonin, acetylcholine, and choline, but also ethanolamine . It also inhibits PTZ-induced seizure-like movements . In addition, Pteryxin has a cytoprotective effect on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation .

Action Environment

The action, efficacy, and stability of Pteryxin can be influenced by various environmental factors. It’s important to note that the bioavailability and pharmacodynamic effects of bioactive compounds can be influenced by the model organism used in studies .

Safety and Hazards

According to the safety data sheet, contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water and seek medical advice .

将来の方向性

Pteryxin has been suggested as a potential treatment option for inflammatory-related diseases . It has also been suggested as a lead compound for developing treatment for Alzheimer’s disease .

特性

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteryxin

CAS RN

13161-75-6, 737005-97-9
Record name (+)-Pteryxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737005-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTERIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteryxin
Reactant of Route 2
Pteryxin
Reactant of Route 3
Pteryxin
Reactant of Route 4
Reactant of Route 4
Pteryxin
Reactant of Route 5
Reactant of Route 5
Pteryxin
Reactant of Route 6
Pteryxin

Q & A

A: [] Pteryxin inhibits the expression of hypoxia-inducible factor 1α (HIF-1α) and the expression of glucose metabolic enzymes, suppressing HIF-1α-mediated glucose metabolism.

A: [] This suggests that Pteryxin specifically targets the metabolic adaptations of cancer cells in low-oxygen environments, which are common in solid tumors.

A: [, ] Pteryxin acts as a nuclear factor-erythroid-2-related factor (Nrf2) activator. It promotes the accumulation of Nrf2 in the nucleus, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1).

A: [] The electrophilicity of Pteryxin, attributed to its α,β-carbonyl and substituted acyl groups, is believed to facilitate interaction with Keap1, leading to Nrf2 dissociation and activation.

A: [, ] The molecular formula of Pteryxin is C20H18O7, and its molecular weight is 370.36 g/mol.

A: [, , ] The structure of Pteryxin is characterized using 1H NMR, 13C NMR, and mass spectrometry (MS) techniques.

ANone: Limited information is available regarding the material compatibility and stability of Pteryxin under various conditions. Further research is needed in this area.

ANone: Based on the provided research, Pteryxin is not reported to possess significant catalytic properties. Its primary focus is on its biological activity.

A: [] Yes, molecular docking studies have investigated the binding of Pteryxin to FimH, a bacterial protein involved in urinary tract infections. The results suggest that Pteryxin exhibits strong interactions with FimH, potentially acting as a FimH antagonist.

A: [] The presence of electrophilic groups, such as α,β-carbonyl and substituted acyl groups, appears crucial for Nrf2 activation. Modifications altering these groups might impact its activity.

ANone: The research mainly focuses on Pteryxin itself. Further studies exploring the SAR of Pteryxin derivatives are needed to understand how structural modifications impact its various biological activities.

ANone: Further research is required to determine the stability of Pteryxin under various conditions and develop suitable formulation strategies for enhancing its stability, solubility, and bioavailability.

ANone: The provided research primarily focuses on the preclinical aspects of Pteryxin. Information regarding SHE regulations is not discussed, highlighting the need for further investigation as the research progresses towards clinical applications.

A: [] Pteryxin demonstrates rapid distribution and elimination from mouse plasma with a half-life (t½) of 1.463 hours.

A: [] The liver is a major site of Pteryxin distribution. Interestingly, it can also cross the blood-brain barrier despite its low polarity.

A: [] Pteryxin significantly reduced neutral essential amino acids and increased the levels of serotonin, acetylcholine, choline, and ethanolamine in zebrafish. This indicates potential involvement with the LAT1 (SLCA5) transporter and vagus nerve stimulation.

A: [] Pteryxin inhibits cell proliferation in multiple hepatocellular carcinoma cell lines (Hep3B, HepG2, PLC) and patient-derived organoids, particularly under hypoxic conditions.

A: [] Mice xenograft experiments showed that Pteryxin efficiently prevented tumor initiation and inhibited tumor progression.

A: [] Pteryxin, at a concentration of 50 mg/L, significantly improved seedling rate, stem and leaf dry weight, and root dry weight of rice seedlings under cold stress (5±1) °C.

A: [, ] Yes, Pteryxin, isolated from Peucedanum japonicum Thunb leaves, demonstrates anti-obesity effects in vitro and in vivo. It suppresses adipogenesis through various mechanisms.

ANone: The development of resistance to Pteryxin and its potential cross-resistance with other compounds require further investigation.

ANone: While the provided research highlights the potential therapeutic benefits of Pteryxin, further studies are necessary to establish its safety profile comprehensively. This includes investigating potential toxicity, adverse effects, and long-term effects.

ANone: Further research is needed to explore specific drug delivery and targeting strategies to improve the delivery of Pteryxin to its intended targets, enhancing its therapeutic efficacy.

ANone: The research does not explicitly explore the use of biomarkers for predicting the efficacy of Pteryxin, monitoring treatment response, or identifying potential adverse effects. Further research in this area is warranted.

A: [, ] Ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is a primary method for quantifying Pteryxin in biological samples like plasma and tissue homogenates.

A: [, ] Column chromatography, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) are commonly used techniques for the isolation, purification, and characterization of Pteryxin.

ANone: The potential environmental impact and degradation pathways of Pteryxin are not extensively discussed in the provided research. This highlights the importance of future studies to assess its ecological consequences and develop strategies for mitigating any negative impacts.

ANone: Further research is required to understand the dissolution rate of Pteryxin in different media, its solubility profile, and how these factors influence its bioavailability and therapeutic efficacy.

A: [] The validation of analytical methods for Pteryxin includes assessing parameters like linearity, precision (intra-day and inter-day), accuracy (recovery), and specificity.

ANone: The provided research primarily focuses on preclinical investigations of Pteryxin. As research progresses towards clinical applications, establishing robust quality control and assurance measures throughout the development, manufacturing, and distribution processes will be crucial.

ANone: The research does not provide information regarding Pteryxin's potential to induce an immune response or strategies to modulate its immunogenicity. This aspect needs further exploration.

ANone: While the research does not directly investigate Pteryxin's interactions with drug transporters, its ability to cross the blood-brain barrier despite its low polarity suggests potential interactions with transporter proteins. Further research is needed to characterize these interactions and develop strategies for modulation if required.

ANone: The research does not provide specific details on Pteryxin's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions and their implications for drug-drug interactions will be essential as research advances.

ANone: While the research highlights the therapeutic potential of Pteryxin, exploring alternative compounds with similar mechanisms of action or improved pharmacological properties is crucial for diversifying treatment options and addressing potential limitations of Pteryxin.

ANone: Currently, the research primarily focuses on the therapeutic potential of Pteryxin. As production scales up, implementing sustainable practices for recycling and waste management will be crucial for minimizing environmental impact and resource utilization.

ANone: The research highlights the need for advanced tools and resources, such as high-throughput screening platforms, in silico modeling software, and access to comprehensive databases, to accelerate Pteryxin research and facilitate the discovery and development of novel therapeutics.

A: [] Pteryxin was first isolated from Pteryxia terebinthina var. terebinthina, and its structure was determined in the mid-20th century. Early research focused on its isolation, purification, and structural elucidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。